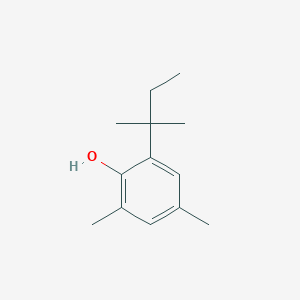
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol is an organic compound classified as an alkylated phenol. It is a colorless oil at room temperature and is known for its antioxidant properties. This compound is used in various industrial applications, including as a stabilizer for fuels and as an ultraviolet light absorber .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol can be synthesized through the alkylation of xylenol with isobutylene. The reaction typically involves the use of a solid acid catalyst, such as ZSM-5, under controlled temperature and pressure conditions. The process includes the following steps:
Alkylation: Xylenol reacts with isobutylene in the presence of a solid acid catalyst at temperatures around 60-65°C and a pressure of 0.1 MPa.
Separation: The resulting mixture is separated by distillation to isolate this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and advanced separation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated and nitrated phenols.
Scientific Research Applications
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a stabilizer in fuels and lubricants to prevent oxidation and gumming.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Studied for its potential use in formulations requiring ultraviolet light protection.
Industry: Employed as an ultraviolet light absorber in plastics, coatings, and other materials
Mechanism of Action
The primary mechanism of action of 2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This action is facilitated by the phenolic hydroxyl group, which can form stable phenoxyl radicals .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Another alkylated phenol with similar antioxidant properties but different alkyl substituents.
2,4-Dimethyl-6-tert-butylphenol: A structural isomer with a tertiary butyl group instead of the 2-methylbutan-2-yl group
Uniqueness
2,4-Dimethyl-6-(2-methylbutan-2-yl)phenol is unique due to its specific alkyl substituent, which imparts distinct physical and chemical properties. Its effectiveness as an ultraviolet light absorber and antioxidant makes it particularly valuable in industrial applications .
Properties
CAS No. |
85710-00-5 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,4-dimethyl-6-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-6-13(4,5)11-8-9(2)7-10(3)12(11)14/h7-8,14H,6H2,1-5H3 |
InChI Key |
PRFKCKVBXADMCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=CC(=C1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



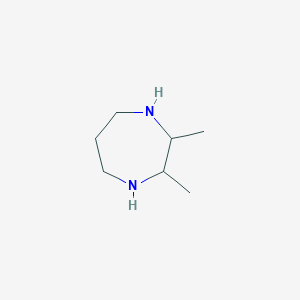
![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)
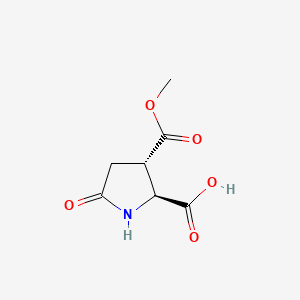
![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)

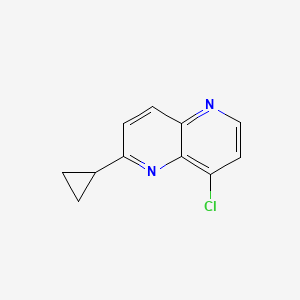


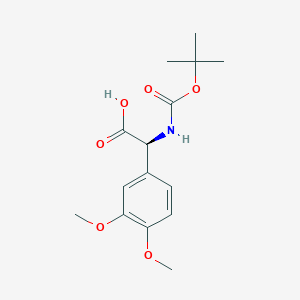
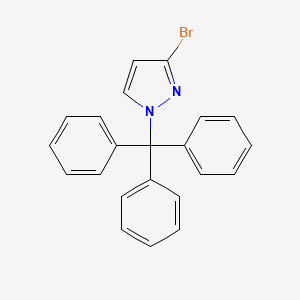
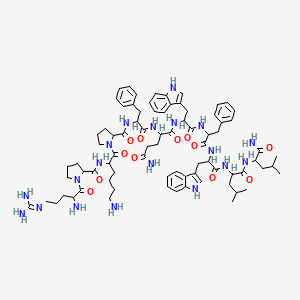
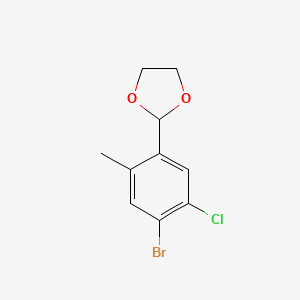
![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)
